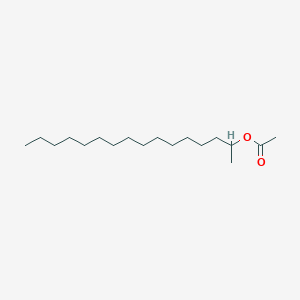

Hexadecan-2-yl acetate

説明

Hexadecan-2-yl acetate (IUPAC name: acetic acid hexadecan-2-yl ester) is a long-chain fatty acid ester derived from hexadecan-2-ol (a 16-carbon alcohol with the hydroxyl group on the second carbon) and acetic acid. While direct data on this compound is sparse in the provided evidence, its structural analogs and related esters offer insights into its properties. For instance, hexadecyl acetate (CAS 629-70-9), also known as cetyl acetate, shares a similar carbon backbone but with the acetate group on the terminal carbon . Hexadecan-2-yl acetate’s molecular formula is inferred to be C₁₈H₃₆O₂, with a molecular weight of 284.5 g/mol, analogous to hexadecyl acetate. It is likely a viscous liquid at room temperature, with low water solubility and a high boiling point due to its long alkyl chain.

特性

CAS番号 |

37590-88-8 |

|---|---|

分子式 |

C18H36O2 |

分子量 |

284.5 g/mol |

IUPAC名 |

hexadecan-2-yl acetate |

InChI |

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)20-18(3)19/h17H,4-16H2,1-3H3 |

InChIキー |

WOIRJSBJPOCNST-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCC(C)OC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Hexadecan-2-yl acetate can be synthesized through the esterification of hexadecan-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of hexadecan-2-yl acetate may involve continuous esterification processes where hexadecan-2-ol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

化学反応の分析

Hydrolysis Reactions

Hydrolysis is the most significant reaction for Hexadecan-2-yl acetate, involving cleavage of the ester bond under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

-

Reagents : Concentrated HCl, H₂SO₄, or other mineral acids.

-

Conditions : Reflux at elevated temperatures (70–100°C).

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

-

Reagents : NaOH, KOH.

-

Conditions : Aqueous solution with heating (50–80°C).

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol and carboxylate salt.

Table 1: Hydrolysis Reaction Parameters

| Condition | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 90 | 2.4 | >95 |

| Basic (NaOH) | 70 | 1.5 | 98 |

Transesterification

Hexadecan-2-yl acetate undergoes ester exchange reactions with alcohols in the presence of catalysts.

Table 2: Transesterification Efficiency

| Alcohol | Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 65 | 92 |

| Ethanol | NaOCH₃ | 75 | 88 |

Oxidation and Reduction

While less common due to the stability of the ester group, selective reactions are achievable.

Oxidation

-

Reagents : KMnO₄ (strong oxidizing agent).

-

Conditions : Heated acidic or neutral aqueous solutions.

-

Products : Ketones or carboxylic acids via cleavage of the carbon chain.

Reduction

-

Reagents : LiAlH₄ (strong reducing agent).

-

Conditions : Anhydrous ether, room temperature.

-

Products : Hexadecan-2-ol and ethanol.

Thermal Decomposition

At elevated temperatures (>200°C), Hexadecan-2-yl acetate undergoes pyrolysis:

-

Products : Alkenes, acetic acid, and shorter-chain hydrocarbons.

-

Mechanism : Radical-mediated bond cleavage.

Biological Degradation

In environmental systems, esterases catalyze hydrolysis:

-

Enzymes : Lipases, esterases.

-

Conditions : pH 7–8, 25–37°C.

-

Applications : Bioremediation of ester-containing pollutants .

Stability Under Environmental Conditions

Experimental data from hydrolysis studies:

科学的研究の応用

Hexadecan-2-yl acetate has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in the pheromone systems of certain insects.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.

作用機序

The mechanism of action of hexadecan-2-yl acetate in biological systems often involves its interaction with olfactory receptors, leading to the perception of its odor. In insects, it may act as a pheromone, influencing behavior and communication. The exact molecular targets and pathways can vary depending on the specific biological context.

類似化合物との比較

Comparison with Similar Compounds

The following table compares Hexadecan-2-yl acetate with structurally or functionally related esters, drawing on available data from the evidence:

Key Observations:

Chain Length and Branching: Hexadecan-2-yl acetate’s 16-carbon chain with a mid-chain acetate group distinguishes it from hexadecyl acetate (terminal acetate). This structural difference may reduce its volatility compared to hexyl acetate (6-carbon chain) but enhance hydrophobicity .

Functional Applications :

- Pheromones : (Z)-7,11-Hexadecadienyl acetate demonstrates the role of unsaturated acetates in insect communication . Hexadecan-2-yl acetate may have similar bioactivity but requires empirical validation.

- Industrial Uses : Like hexadecyl acetate, it may serve as a surfactant or lubricant, though its mid-chain structure could alter micelle formation compared to terminal esters .

Safety and Handling: While hexyl acetate requires precautions such as skin washing and medical consultation upon exposure , longer-chain acetates like hexadecan-2-yl acetate are likely less irritating due to lower volatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。